13(S)-HODE cholesteryl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

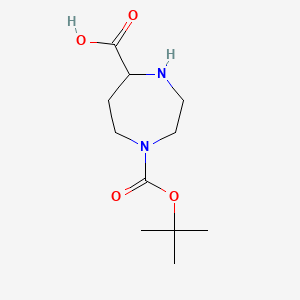

13(S)-Hydroxy-9Z,11E-octadecadienoic acid cholesteryl ester, commonly known as 13(S)-HODE cholesteryl ester, is a lipid compound formed by the esterification of 13(S)-HODE with cholesterol. This compound is a member of the cholesteryl ester family, which plays a crucial role in lipid metabolism and is involved in various physiological and pathological processes.

Mechanism of Action

- Cholesteryl Ester Transfer Protein (CETP) : 13(S)-HODE cholesteryl ester interacts with CETP. CETP is a member of the lipid-transfer protein family and plays a crucial role in reverse cholesterol transport (RCT). It mediates the transfer of cholesteryl esters (CEs) and triglycerides (TGs) between high-density lipoproteins (HDLs) and apolipoprotein B-100 (apoB-100)-containing lipoproteins in plasma .

- CETP activity affects plasma lipoprotein-cholesterol concentrations, which correlate with risk factors for atherosclerotic cardiovascular disease (ASCVD) .

- Genetic deficiency in CETP leads to low plasma levels of low-density lipoprotein cholesterol (LDL-C) and elevated high-density lipoprotein cholesterol (HDL-C), associated with a lower ASCVD risk .

- However, very high HDL-C levels can correlate with increased ASCVD mortality .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13(S)-HODE cholesteryl ester typically involves the esterification of 13(S)-HODE with cholesterol. This reaction can be catalyzed by enzymes such as lecithin-cholesterol acyltransferase (LCAT) or acyl-CoA:cholesterol acyltransferase (ACAT). The reaction conditions often include the presence of a suitable solvent and a catalyst to facilitate the esterification process .

Industrial Production Methods

Industrial production of cholesteryl esters, including this compound, involves large-scale esterification processes. These processes are optimized for high yield and purity, often using advanced techniques such as high-throughput lipidomics and liquid chromatography-mass spectrometry (LC-MS) for monitoring and quality control .

Chemical Reactions Analysis

Types of Reactions

13(S)-HODE cholesteryl ester undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxidized derivatives.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, facilitated by enzymes or chemical catalysts.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Such as hydrogen peroxide or molecular oxygen.

Hydrolyzing agents: Such as water and enzymes like cholesterol esterase.

Catalysts: Such as acids, bases, or enzymes like LCAT and ACAT.

Major Products Formed

The major products formed from the reactions of this compound include oxidized derivatives, free cholesterol, and 13(S)-HODE .

Scientific Research Applications

13(S)-HODE cholesteryl ester has several scientific research applications, including:

Chemistry: Used as a model compound to study lipid metabolism and esterification reactions.

Biology: Investigated for its role in cellular signaling and membrane dynamics.

Medicine: Studied for its potential involvement in atherosclerosis and other cardiovascular diseases.

Industry: Utilized in the development of lipid-based formulations and drug delivery systems.

Comparison with Similar Compounds

Similar Compounds

Cholesteryl oleate: Another cholesteryl ester formed by the esterification of oleic acid with cholesterol.

Cholesteryl linoleate: Formed by the esterification of linoleic acid with cholesterol.

Cholesteryl arachidonate: Formed by the esterification of arachidonic acid with cholesterol.

Uniqueness

13(S)-HODE cholesteryl ester is unique due to its specific fatty acid component, 13(S)-HODE, which is a hydroxylated derivative of linoleic acid. This hydroxyl group imparts distinct biochemical properties and potential biological activities, differentiating it from other cholesteryl esters .

Properties

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H76O3/c1-7-8-16-22-37(46)23-17-14-12-10-9-11-13-15-18-24-43(47)48-38-29-31-44(5)36(33-38)25-26-39-41-28-27-40(35(4)21-19-20-34(2)3)45(41,6)32-30-42(39)44/h12,14,17,23,25,34-35,37-42,46H,7-11,13,15-16,18-22,24,26-33H2,1-6H3/b14-12-,23-17+/t35-,37+,38+,39+,40-,41+,42+,44+,45-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXYPSUQZUUHPD-XFIJILBJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H76O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

665.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B593901.png)